3-[4-(4-Chlorophenoxy)butyl]pentane-2,4-dione
Overview
Description
3-[4-(4-Chlorophenoxy)butyl]pentane-2,4-dione is an organic compound with the molecular formula C₁₁H₁₁ClO₃ It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a 4-(4-chlorophenoxy)butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenoxy)butyl]pentane-2,4-dione typically involves the reaction of 4-(4-chlorophenoxy)butyl bromide with pentane-2,4-dione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenoxy)butyl]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
3-[4-(4-Chlorophenoxy)butyl]pentane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be employed in the development of new ligands for catalysis and coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenoxy)butyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,4-pentanedione: A similar compound with a chlorine atom attached to the pentane-2,4-dione structure.
3-Methyl-2,4-pentanedione: A derivative with a methyl group instead of the 4-(4-chlorophenoxy)butyl group.
Ethyl 4-chloroacetoacetate: Another related compound with a similar functional group.
Uniqueness
3-[4-(4-Chlorophenoxy)butyl]pentane-2,4-dione is unique due to the presence of the 4-(4-chlorophenoxy)butyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(4-chlorophenoxy)butyl]pentane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-11(17)15(12(2)18)5-3-4-10-19-14-8-6-13(16)7-9-14/h6-9,15H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKYOVKXNCCBHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCCCOC1=CC=C(C=C1)Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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